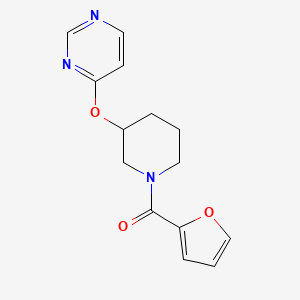
Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Furan-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone” is a complex organic compound. It likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also seems to contain a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms . The compound also likely contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, given the presence of multiple rings and functional groups. The furan, pyrimidine, and piperidine rings would likely contribute significantly to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the furan ring might undergo reactions typical of aromatic compounds, while the piperidine ring might undergo reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific structure and functional groups present. For example, the presence of multiple rings might influence the compound’s solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Methanol Addition to Dihapto-Coordinated Rhenium Complexes of Furan
The study by Friedman and Harman (2001) explores the acid-catalyzed methanol addition to dihapto-coordinated rhenium complexes of furan, leading to the synthesis of dihapto-coordinated 2-methoxy-2,3-dihydrofuran complexes. This reaction demonstrates the chemical reactivity of furan derivatives under specific conditions, showcasing their potential utility in the synthesis of complex organic compounds (L. Friedman & W. Harman, 2001).
Synthesis and Biological Evaluation of Pyrazoline Derivatives
Ravula et al. (2016) synthesized a series of pyrazoline derivatives containing furan-2-yl and evaluated their anti-inflammatory and antibacterial activities. This study highlights the potential of furan-2-yl derivatives in developing new pharmaceutical compounds with significant biological activities (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).
Enzyme-Catalyzed Oxidation of 5-Hydroxymethylfurfural
Dijkman, Groothuis, and Fraaije (2014) investigated the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a biobased platform chemical. This research underscores the enzymatic potential to transform furan derivatives into valuable chemical products under mild conditions, offering a sustainable alternative to chemical synthesis (W. Dijkman, Daphne E. Groothuis, M. Fraaije, 2014).
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
Patel (2020) conducted a study focusing on the synthesis, characterization, and antimicrobial activity of furan ring-containing organic ligands. This research emphasizes the importance of furan derivatives in the development of new materials with potential applications in fighting microbial resistance (H. Patel, 2020).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
furan-2-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(12-4-2-8-19-12)17-7-1-3-11(9-17)20-13-5-6-15-10-16-13/h2,4-6,8,10-11H,1,3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJECVTXCVHPPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
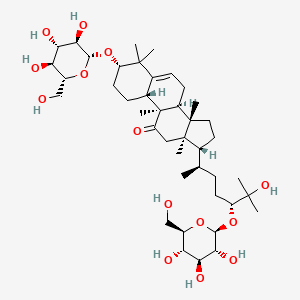
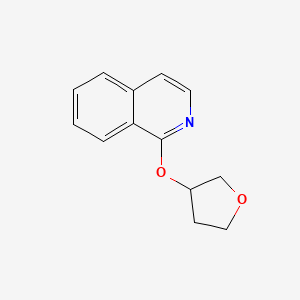
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2872035.png)
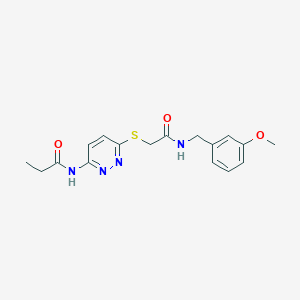
![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2872037.png)
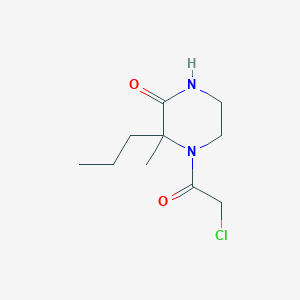
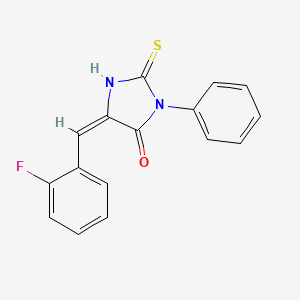
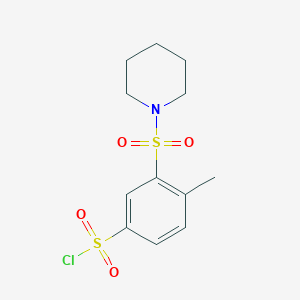

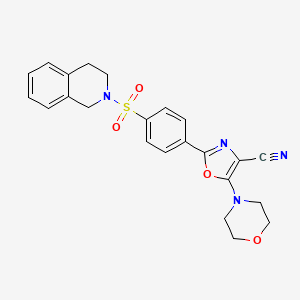
![4-[(4-Chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]morpholine](/img/structure/B2872050.png)
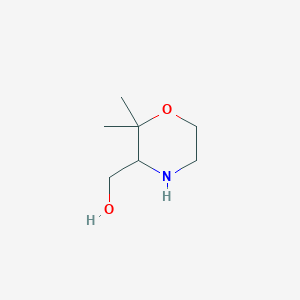
![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime](/img/structure/B2872052.png)
![7-(4-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
